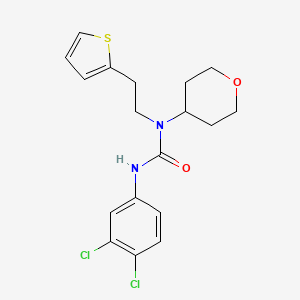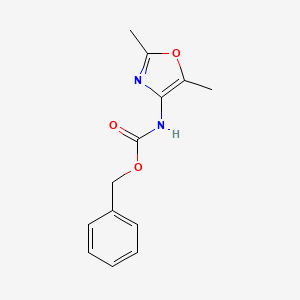![molecular formula C19H17ClN4OS2 B2615792 3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847403-38-7](/img/structure/B2615792.png)
3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzothiazolone, a triazole, and a chlorophenyl group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would typically be determined experimentally .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Research by Mistry and Desai (2006) explores the synthesis of compounds related to 3-chlorophenyl benzothiazole derivatives, including their microwave-assisted rapid and efficient synthesis. This study underlines the significance of microwave methods in synthesizing pharmacologically active compounds, providing a more efficient alternative to conventional synthesis methods Mistry & Desai, 2006.
Structural Analysis
Aydin et al. (2002) conducted a study on the crystal structure of a similar compound, focusing on the molecular structure analysis through single-crystal X-ray analysis. This research contributes to the understanding of molecular conformations and interactions within benzothiazole derivatives, which are crucial for predicting their chemical behavior and potential applications Aydin et al., 2002.
Antimicrobial Applications
Sah et al. (2014) investigated the synthesis of formazans from a Mannich base of a compound related to 3-chlorophenyl benzothiazole, highlighting its potential as antimicrobial agents. This research demonstrates the application of these compounds in combating bacterial and fungal infections, providing a basis for developing new antimicrobial drugs Sah et al., 2014.
Agricultural Applications
Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of certain fungicides, including those related to 3-chlorophenyl benzothiazole. This research is significant in agriculture, offering new methods for efficient and environmentally friendly pest control Campos et al., 2015.
Antifungal Compound Development
Volkova et al. (2020) synthesized and characterized a novel antifungal compound in the 1,2,4-triazole class, closely related to 3-chlorophenyl benzothiazole. Their work included determining pharmacologically relevant physicochemical properties, providing valuable information for the development of antifungal drugs Volkova et al., 2020.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2/c1-2-10-26-18-22-21-17(24(18)14-7-5-6-13(20)11-14)12-23-15-8-3-4-9-16(15)27-19(23)25/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFSPPSWZFYTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-bromo-2-fluorophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)




